(1R,2S)-2-[(4-nitrophenyl)carbamoyl]cyclopropane-1-carboxylic acid
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Overview
Description
(1R,2S)-2-[(4-nitrophenyl)carbamoyl]cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with a nitrophenyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[(4-nitrophenyl)carbamoyl]cyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate alkene followed by the introduction of the nitrophenyl carbamoyl group. One common method involves the use of a stereoselective cyclopropanation reaction, which can be catalyzed by transition metals such as rhodium or copper. The reaction conditions often include the use of diazo compounds as carbene precursors and the presence of chiral ligands to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-[(4-nitrophenyl)carbamoyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts can be used.
Substitution: Reagents like alcohols or amines in the presence of coupling agents (e.g., EDC, DCC) are commonly employed.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of esters or amides.
Scientific Research Applications
(1R,2S)-2-[(4-nitrophenyl)carbamoyl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1R,2S)-2-[(4-nitrophenyl)carbamoyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl carbamoyl group can interact with enzymes or receptors, leading to modulation of their activity. The cyclopropane ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-[(4-nitrophenyl)carbamoyl]cyclopropane-1-carboxylic acid: shares similarities with other cyclopropane derivatives, such as:
Uniqueness
- The presence of the nitrophenyl carbamoyl group distinguishes this compound from other cyclopropane derivatives. This functional group imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(1R,2S)-2-[(4-nitrophenyl)carbamoyl]cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O5/c14-10(8-5-9(8)11(15)16)12-6-1-3-7(4-2-6)13(17)18/h1-4,8-9H,5H2,(H,12,14)(H,15,16)/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTPHDWLQSBFKN-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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